8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a bicyclic structure combining a piperidine ring fused with a dioxolane ring. The 8-position is substituted with a (5-methoxy-1H-indol-1-yl)acetyl group, comprising a methoxy-substituted indole linked via an acetyl moiety. The spirocyclic system enhances conformational rigidity, which may improve binding selectivity and metabolic stability compared to non-cyclic analogs .
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-2-3-16-14(12-15)4-7-20(16)13-17(21)19-8-5-18(6-9-19)23-10-11-24-18/h2-4,7,12H,5-6,8-11,13H2,1H3 |
InChI Key |
KSXNAXFQZKYWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring, often using reagents like halogens or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, focusing on structural variations, synthesis routes, and biological implications:
Key Research Findings
- Electronic Effects : Fluorine substitution (e.g., 5-fluoroindole analogs) increases metabolic stability and target affinity due to its electron-withdrawing nature .
- Biological Activity: Indole-containing spirocycles (e.g., 5-methoxy or 5-fluoro derivatives) show pronounced anti-mycobacterial and enzyme inhibitory activities, with methoxy groups enhancing solubility compared to halogens .
- Synthetic Accessibility: Palladium-catalyzed couplings (Buchwald-Hartwig, Suzuki-Miyaura) are widely employed for introducing aromatic substituents, while alkylation/arylation of the spirocyclic amine is preferred for non-aromatic groups .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Pyridine and methoxy-substituted indoles improve aqueous solubility compared to halogenated or bulky analogs (e.g., benzenesulfonyl derivatives) .
- Stability : The 1,4-dioxa ring is susceptible to acid-catalyzed hydrolysis, necessitating formulation adjustments for oral bioavailability .
- Lipophilicity : Chloro- and bromo-substituted analogs exhibit higher logP values, favoring CNS penetration but increasing off-target risks .
Biological Activity
The compound 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a novel derivative of the spiro compound family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330.378 g/mol
- IUPAC Name : 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-(5-methoxy-1H-indol-1-yl)ethan-1-one .
The biological activity of 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is primarily attributed to its interaction with various biological targets:
- σ Receptor Ligands : This compound has been studied for its affinity towards sigma receptors, particularly σ₁ and σ₂ receptors, which play critical roles in neuroprotection and modulation of neurotransmitter release .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including mycobacteria and Gram-positive bacteria such as Staphylococcus aureus .
Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium abscessus | 0.03 |
| Mycobacterium avium | 0.05 |
| Staphylococcus aureus | 8 |
| Escherichia coli | Not active |
The compound shows promising activity against mycobacterial infections, which are notoriously difficult to treat due to antibiotic resistance.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on human cell lines:
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 15.625 | >1910 |
| Vero | Moderate | Not specified |
These results indicate that while the compound exhibits some cytotoxicity, it maintains a high selectivity index against certain mycobacterial strains, suggesting a favorable therapeutic window.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant strains of bacteria:
- Study on Mycobacterial Infections : In a mouse model infected with Mycobacterium abscessus, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests effective oral bioavailability and therapeutic efficacy in vivo .
- Neuroprotective Effects : Research indicates that compounds similar to 8-[(5-methoxy-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may offer neuroprotective benefits through their action on sigma receptors, which are implicated in various neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
